molecular formula C9H16N2O2 B13817464 2,9-diazaspiro[4.5]decane-2-carboxylic acid

2,9-diazaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B13817464
M. Wt: 184.24 g/mol
InChI Key: SUUOTUHNULFDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Diazaspiro[4.5]decane-2-carboxylic acid is a valuable spirocyclic chemical scaffold designed for pharmaceutical research and development. Compounds featuring the diazaspiro[4.5]decane core are recognized in medicinal chemistry for their ability to confer conformational restraint, which can lead to enhanced selectivity and potency when designing novel bioactive molecules . This rigid, three-dimensional structure is increasingly utilized in drug discovery to reduce conformational entropy and improve binding affinity to protein targets . Research into analogous diazaspiro[4.5]decane derivatives has demonstrated their potential in developing inhibitors for enzymes like chitin synthase, which is a promising target for new antifungal agents . Furthermore, such spirocyclic frameworks are being explored for a range of other therapeutic areas, including treatments for metabolic diseases and as modulators of various enzymes and channels . Provided for Research Use Only (RUO), this product is strictly intended for laboratory research and is not for use in diagnostic, therapeutic, or any human or veterinary applications. Researchers should conduct thorough safety assessments before handling.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2,9-diazaspiro[4.5]decane-2-carboxylic acid

InChI

InChI=1S/C9H16N2O2/c12-8(13)11-5-3-9(7-11)2-1-4-10-6-9/h10H,1-7H2,(H,12,13)

InChI Key

SUUOTUHNULFDRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)O)CNC1

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,9-Diazaspiro[4.5]decane-2-carboxylic Acid

Multi-Step Synthesis via Spirocyclic Ketone Precursors

One of the most detailed and industrially viable preparation methods involves a four-step synthesis starting from 1,4-dioxaspiro[4.5]decane-8-one, a commercially available and inexpensive starting material. This method has been patented and optimized for high yield and scalability, making it suitable for large-scale production.

Stepwise Synthetic Route
Step Reaction Description Reagents and Conditions Outcome/Yield
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile Reaction with p-methylsulfonylmethylisocyanide and potassium tert-butoxide in a mixed solvent of glycol dimethyl ether and ethanol at 0-20 °C High yield intermediate
2 Alkylation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) Toluene solvent, 0-20 °C, 13 hours Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
3 Hydrogenation and cyclization of the chloroethyl intermediate, followed by reaction with tert-butyl dicarbonyl anhydride Methanol solvent, 50 °C, 50 psi hydrogen pressure, 6 hours; Raney nickel catalyst Formation of tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylic acid ester
4 Deprotection of the tert-butyl ester group Acetone-water solvent mixture, pyridinium p-toluenesulfonate catalyst, 70 °C, 15 hours Yield of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester with overall yield ~80%

This method emphasizes the use of cheap and readily available raw materials, convenient operation, and suitability for batch production control.

Amide Coupling and Boc-Deprotection Strategies

In medicinal chemistry research, derivatives of this compound are often synthesized via amide coupling reactions with various spiro analogues, followed by Boc (tert-butyloxycarbonyl) protecting group removal to obtain free amine analogues. These methods are typically used to generate libraries of compounds for biological evaluation, such as PARP inhibitors.

  • Amide coupling is performed using commercially available spiro analogues under conditions that afford moderate to good yields.
  • Boc-deprotection is achieved through acid treatment, yielding free amine derivatives for further functionalization.
  • The approach allows for the synthesis of olaparib analogues and other bioactive compounds by repeating the amide coupling steps.

Catalytic Asymmetric and Cyclization Approaches

Advanced synthetic methods include catalytic asymmetric synthesis and cyclization strategies to construct the diazaspiro core with stereochemical control. For example, Tsuji–Trost-type reactions involving π-allylpalladium intermediates have been employed to form diketopiperazines and related spirocyclic structures, which can be adapted for synthesizing diazaspiro compounds.

  • Catalytic hydrogenation and Heck coupling reactions are used to modify side chains without disturbing the stereochemistry.
  • Selective removal of protecting groups enables access to secondary amides and further transformations.
  • These methods are valuable for preparing stereochemically defined diazaspiro derivatives for pharmaceutical applications.

Cyclization from Nitrile and Carboxylic Acid Precursors

Another route involves Strecker synthesis of 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides, followed by nitrile hydrolysis and cyclization under mild conditions to yield spiro compounds. Subsequent alkylation or aralkylation affords the target diazaspiro compounds.

  • This approach allows for structural diversity by varying the aryl groups and alkylation patterns.
  • The method is useful for generating anticonvulsant candidates and other bioactive molecules.
  • It emphasizes mild reaction conditions and functional group tolerance.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Applications References
Four-step synthesis from spiro ketone p-methylsulfonylmethylisocyanide, LDA, Raney Ni, tert-butyl dicarbonyl anhydride High yield, scalable, cost-effective Industrial scale synthesis
Amide coupling and Boc deprotection Commercial spiro analogues, acid deprotection Versatile, good yields, medicinal chemistry focused PARP inhibitors and analogues
Catalytic asymmetric synthesis Pd catalysts, Heck coupling, selective deprotection Stereochemical control, complex derivatives Stereospecific drug candidates
Cyclization from nitrile precursors Strecker synthesis, mild hydrolysis, alkylation Mild conditions, structural diversity Anticonvulsant and bioactive compounds

Chemical Reactions Analysis

Types of Reactions

2,9-Diazaspiro[4.5]decane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spiro ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spiro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

While the search results do not directly focus on the applications of "2,9-diazaspiro[4.5]decane-2-carboxylic acid", they do provide information on related compounds and their uses, which can help infer potential applications.

** synthesis**

  • Synthesis Method of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester A four-step method can be used to produce tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, utilizing 1,4-dioxaspiro[4.5]decane-8-one as the starting material . The process involves reactions with p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide, 1-bromo-2-chloroethane, and lithium diisopropylamide, followed by cyclization, reduction with hydrogen and Raney nickel, and deprotection with pyridinium p-toluenesulfonate .

Potential Applications Based on Related Compounds

  • Anticonvulsants: Derivatives of diazaspiro[4.5]decane have shown anticonvulsant activity . Specifically, 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones have been synthesized and evaluated for their potential as anticonvulsant biocandidates .
  • 2OG Oxygenase Inhibitors: Spiro[4.5]decanones are useful templates for generating potent and selective 2OG oxygenase inhibitors . These inhibitors target hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are relevant in treating anemia and other ischemia-related diseases .
  • Pharmaceutical Chemistry and Organic Synthesis: Tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester and related derivatives have applications in pharmaceutical chemistry and organic synthesis .

Mechanism of Action

The mechanism of action of 2,9-diazaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents LogP (XLogP3-AA) Reference(s)
2,9-Diazaspiro[4.5]decane-2-carboxylic acid C₉H₁₄N₂O₂ 184.24 Not reported Carboxylic acid at C2 -2.2
8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid C₉H₁₃NO₃ 183.21 181–184 Oxa (oxygen) at C8, carboxylic acid Not reported
2,8-Diazaspiro[4.5]decane-2-carboxylic acid (methylsulfonyl) C₁₄H₂₆N₂O₄S 318.43 Not reported Methylsulfonyl at C8, tert-butyl ester 3.02
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate C₁₆H₂₀N₂O₃ 288.34 Not reported Ketone at C7, benzyl ester Not reported
tert-Butyl 2,9-diazaspiro[4.5]decane-2-carboxylate C₁₃H₂₄N₂O₂ 240.34 Not reported Boc-protected carboxylic acid Not reported

Key Observations :

  • Ring Substitutions : The introduction of oxygen (e.g., 8-oxa analog) or sulfonyl groups (e.g., methylsulfonyl) alters solubility and hydrogen-bonding capacity. For instance, the oxa analog has a higher melting point (181–184°C) due to enhanced polarity .
  • LogP Values : The parent carboxylic acid (LogP = -2.2) is highly hydrophilic, whereas methylsulfonyl derivatives (LogP = 3.02) exhibit increased lipophilicity, impacting membrane permeability .
  • Protective Groups : Boc-protected analogs (e.g., tert-butyl ester) are intermediates in synthesis, enabling selective deprotection for further functionalization .

Key Observations :

  • Efficiency : The Boc-protection strategy for 2,9-diazaspiro derivatives achieves high yields (87–94%) compared to phenyl-substituted analogs (50–85%) .
  • Reagent Influence : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in benzyl ester derivatives .

Biological Activity

2,9-Diazaspiro[4.5]decane-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a spirocyclic structure that includes two nitrogen atoms in the diazaspiro framework. This configuration is significant in influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticonvulsant effects and enzyme inhibition.

Anticonvulsant Activity

A study highlighted the synthesis of derivatives based on diazaspiro compounds, including this compound, which demonstrated notable anticonvulsant properties. For instance, related compounds showed an effective dose (ED50) significantly lower than traditional anticonvulsants like Phenobarbital and Ethosuximide, indicating a promising therapeutic profile for seizure disorders .

CompoundED50 (mmol/kg)Reference DrugReference Drug ED50 (mmol/kg)
6g0.0043Phenobarbital0.06
6e0.019Diphenylhydantoin0.034

Enzyme Inhibition

Another area of research focuses on the compound's potential as an inhibitor for various enzymes. Notably, derivatives of diazaspiro compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure and inflammation . The docking studies revealed that modifications to the side chains significantly impacted inhibitory potency against sEH.

The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:

  • Anticonvulsant Mechanism : The compound likely interacts with neurotransmitter systems or ion channels involved in seizure activity modulation.
  • Enzyme Inhibition : The spirocyclic structure allows for effective binding to enzyme active sites, mimicking natural substrates and disrupting normal enzymatic processes.

Case Studies

  • Anticonvulsant Screening : A series of synthesized diazaspiro derivatives were screened for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Results indicated that several derivatives exhibited enhanced potency compared to standard treatments, suggesting a viable pathway for new anticonvulsant drug development .
  • Hypertension Treatment : In studies involving spontaneously hypertensive rats, certain derivatives demonstrated significant reductions in blood pressure when administered orally at specific doses, showcasing their potential therapeutic applications in managing hypertension through sEH inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,9-diazaspiro[4.5]decane-2-carboxylic acid, and how are intermediates characterized?

  • Methodology : Synthesis often involves multi-step strategies, such as:

  • Protection/Deprotection : Starting with tert-butyl esters (e.g., 8-Oxo-6-Oxa-2,9-Diaza-Spiro[4.5]Decane-2-Carboxylic Acid Tert-Butyl Ester, as in ) followed by acid hydrolysis to yield the free carboxylic acid.
  • Spirocyclization : Reactions between amino alcohols and carbonyl compounds under controlled pH and temperature to form the spirocyclic core .
    • Characterization :
  • Nuclear Magnetic Resonance (NMR) : Key peaks for the spirocyclic structure include δ ~3.5–4.5 ppm (protons adjacent to nitrogen/oxygen) and δ ~170 ppm (carboxylic acid carbon) in 13C^{13}\text{C} NMR .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight, while fragmentation patterns validate structural motifs .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

  • Analytical Workflow :

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assignments for spirocyclic protons (e.g., δ 1.5–2.5 ppm for bridgehead protons) and carboxylic acid carbons.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C-18) with 0.1% formic acid in acetonitrile/water ensure purity (>95%) .
    • Data Table :
TechniqueKey Parameters/PeaksReference
1H^1\text{H} NMRδ 1.8–2.2 (m, bridgehead CH2_2), δ 3.4 (m, N–CH2_2)
LCMS[M+H]+^+ = 213.1 (calc. for C9_9H14_{14}N2_2O2_2)
HPLCRetention time: 1.31–1.37 min (SMD-TFA05 conditions)

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Root Cause Analysis : Discrepancies often arise from:

  • Reaction Conditions : Temperature (e.g., 60°C vs. room temperature) and solvent polarity (DMF vs. dichloroethane) impact cyclization efficiency .
  • Byproduct Formation : Unreacted intermediates or over-oxidation products detected via LCMS require iterative optimization .
    • Mitigation : Use kinetic studies (e.g., in-situ IR monitoring) to identify rate-limiting steps and adjust catalyst loading (e.g., K2_2CO3_3 or DBU) .

Q. How does the spirocyclic structure influence interactions with biological targets like enzymes?

  • Mechanistic Insights :

  • Enzyme Inhibition : The rigid spiro core enhances binding to active sites (e.g., carbonic anhydrase via zinc coordination) or allosteric pockets (e.g., FAAH inhibition for pain modulation) .
  • Structure-Activity Relationships (SAR) : Modifying the carboxylic acid group to esters or amides alters potency; tert-butyl esters improve membrane permeability .
    • Experimental Validation :
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses with ΔG values < -8 kcal/mol for high-affinity interactions .
  • Enzymatic Assays : IC50_{50} values measured via fluorescence-based assays (e.g., 0.5–5 µM for FAAH inhibition) .

Q. What advanced purification techniques ensure high enantiomeric purity of this compound?

  • Chiral Resolution Methods :

  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients to separate enantiomers .
  • Crystallization : Solvent systems (e.g., ethanol/water) exploit differential solubility of enantiomers, monitored via polarimetry .
    • Quality Control :
  • Circular Dichroism (CD) : Confirms enantiopurity by matching spectra to reference standards .

Data Contradiction Analysis

Q. How do conflicting reports on the biological activity of spirocyclic derivatives guide lead optimization?

  • Case Study : While highlights carbonic anhydrase inhibition, emphasizes FAAH targeting.
  • Resolution :

  • Selectivity Profiling : Screen against enzyme panels to identify off-target effects (e.g., >10-fold selectivity for FAAH over carbonic anhydrase) .
  • Metabolic Stability : Assess plasma stability (e.g., t1/2_{1/2} > 2 hours in rodent liver microsomes) to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.